Latidectin A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Latidectin A4 is a semi-synthetic derivative of milbemycin, a group of 16-membered macrocyclic lactones. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for the treatment of intestinal nematodes and heartworm in pets . This compound is known for its broad-spectrum activity against various parasites and its low toxicity in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Latidectin A4 is synthesized from milbemycin A4, which is produced by the bacterium Streptomyces hygroscopicus . The synthesis involves several steps, including fermentation, extraction, and chemical modification. The fermentation process is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The extracted milbemycin A4 is then chemically modified to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes. The fermentation is typically carried out in bioreactors under controlled conditions to maximize yield. The extracted compound is then purified using techniques such as chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Latidectin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its chemical modification and functionalization.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antiparasitic activity and improved pharmacokinetic properties .
Scientific Research Applications
Latidectin A4 has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of macrocyclic lactones. In biology, it is used to study the mechanisms of action of antiparasitic agents. In medicine, this compound is used in the development of new antiparasitic drugs with improved efficacy and safety profiles . In industry, it is used in the production of veterinary medicines and agrochemical products .
Mechanism of Action
Latidectin A4 exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites . This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and paralysis of the parasites. The compound specifically targets the glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective and safe for use in mammals .
Comparison with Similar Compounds
Latidectin A4 is structurally and chemically related to other milbemycins and avermectins, such as milbemycin A3, milbemycin oxime, and ivermectin . Compared to these compounds, this compound has unique properties, including a broader spectrum of activity and lower toxicity in mammals . Similar compounds include:
- Milbemycin A3
- Milbemycin oxime
- Ivermectin
- Abamectin
- Emamectin
- Doramectin
- Eprinomectin
- Selamectin
This compound stands out due to its enhanced efficacy against a wide range of parasites and its favorable safety profile .
Properties
CAS No. |
371918-44-4 |
---|---|
Molecular Formula |
C47H63NO11 |
Molecular Weight |
818.0 g/mol |
IUPAC Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C47H63NO11/c1-7-38-28(2)19-22-46(59-38)25-36-24-35(58-46)18-13-30(4)41(57-44(52)45(20-8-9-21-45)32-14-16-34(17-15-32)48-39(49)27-54-6)29(3)11-10-12-33-26-55-42-40(50)31(5)23-37(43(51)56-36)47(33,42)53/h10-17,23,28-29,35-38,40-42,50,53H,7-9,18-22,24-27H2,1-6H3,(H,48,49)/b11-10+,30-13+,33-12+/t28-,29-,35+,36-,37-,38+,40+,41+,42+,46+,47+/m0/s1 |
InChI Key |
JBDJCZLIWDMZOQ-ZVRYTALLSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.